molecular formula C10H8Br2F2O B14042744 1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one

1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14042744
M. Wt: 341.97 g/mol
InChI Key: PYYOXDRYDIYKFO-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of bromine and difluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective bromination of the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

  • 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
  • 1-Bromo-2,4-difluorobenzene
  • 3-Bromo-1,1,1-trifluoro-2-propanol

Uniqueness: 1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromine and difluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H8Br2F2O

Molecular Weight

341.97 g/mol

IUPAC Name

1-bromo-3-[4-bromo-2-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8Br2F2O/c11-5-8(15)3-6-1-2-7(12)4-9(6)10(13)14/h1-2,4,10H,3,5H2

InChI Key

PYYOXDRYDIYKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)CC(=O)CBr

Origin of Product

United States

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